molecular formula C20H19FN2O4S B2952480 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862797-61-3

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2952480
CAS No.: 862797-61-3
M. Wt: 402.44
InChI Key: USUSEURJAFBJFC-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by:

  • Position 2: A 2-fluorophenyl substituent, enhancing electronegativity and metabolic stability.
  • Position 5: An N-[(oxolan-2-yl)methyl]amine group, which may improve solubility due to the oxygen-rich oxolane (tetrahydrofuran) moiety.

This compound belongs to a class of sulfonamide-containing heterocycles, often explored for their biological activities, including enzyme inhibition and receptor antagonism .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c21-17-11-5-4-10-16(17)18-23-20(28(24,25)15-8-2-1-3-9-15)19(27-18)22-13-14-7-6-12-26-14/h1-5,8-11,14,22H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUSEURJAFBJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine, identified by the compound ID D072-1615, is a member of the oxazole class, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and inflammation reduction.

The chemical characteristics of this compound are as follows:

PropertyValue
Molecular Weight402.44 g/mol
Molecular FormulaC20H19FN2O4S
LogP3.1892
LogD3.1892
Polar Surface Area66.656 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The structural formula highlights the presence of a benzenesulfonyl group and a fluorophenyl moiety, which are often associated with enhanced biological activity.

Analgesic and Anti-inflammatory Properties

Research indicates that compounds within the oxazole family exhibit significant analgesic and anti-inflammatory properties. A study conducted on related oxazolones demonstrated that derivatives containing a diarylsulfone moiety showed promising analgesic activity through writhing and hot plate tests, suggesting their potential use in pain management .

The molecular docking studies of similar compounds have revealed binding affinities to cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammation pathways. For example, certain derivatives exhibited IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .

Toxicity Assessment

The acute toxicity of these compounds was evaluated using the OECD guidelines. The findings indicated no lethal effects in tested mice, and histopathological assessments did not reveal any significant cytotoxic or inflammatory changes in preserved organs . This low toxicity profile enhances the appeal of these compounds for therapeutic use.

Case Studies

  • Molecular Docking Studies :
    • A study focused on the synthesis and evaluation of oxazolone derivatives found that specific modifications to the oxazole ring significantly improved binding to COX-2. The most active compound showed an IC50 value of 0.024 μM, indicating a strong potential as an anti-inflammatory agent .
  • Analgesic Activity Testing :
    • In another study, various oxazolone derivatives were subjected to writhing and hot plate tests. The results indicated that certain compounds led to a significant reduction in pain response compared to control groups, suggesting effective analgesic properties .
  • Histopathological Studies :
    • Histopathological evaluations conducted on organs from treated mice showed no adverse effects, supporting the safety profile of these compounds for further development in clinical settings .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogs include substitutions at positions 2, 4, and the N-alkyl/aryl group. Below is a comparative analysis:

Table 1: Structural and Property Comparison
Compound Name Position 2 Substituent Position 4 Substituent N-Substituent Molecular Weight Key Features
Target Compound 2-fluorophenyl Benzenesulfonyl (Oxolan-2-yl)methyl 416.45* High solubility potential due to oxolane; fluorophenyl enhances electronegativity.
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-amine 2-furyl 4-chlorobenzenesulfonyl Benzyl 443.90 Chlorine increases lipophilicity; furyl introduces π-π stacking potential.
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine 2-chlorophenyl Benzenesulfonyl 3-morpholinopropyl 465.36 Morpholine enhances solubility and basicity; chlorophenyl adds steric bulk.
4-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine Phenyl Benzenesulfonyl (4-fluorophenyl)methyl 408.45 Fluorine at N-substituent improves metabolic stability; lacks position 2 fluorine.
4-(Benzenesulfonyl)-2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine 4-fluorophenyl Benzenesulfonyl (4-fluorophenyl)methyl 426.44 Dual fluorophenyl groups enhance electronegativity and binding specificity.

*Calculated based on analogous structures in .

Key Findings from Comparative Studies

Position 2 Substituents: The 2-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 2-furyl or 2-chlorophenyl . Fluorine’s small size and high electronegativity may enhance receptor binding and reduce metabolic degradation .

Position 4 Substituents :

  • Benzenesulfonyl is conserved across most analogs, suggesting its critical role in hydrophobic interactions or hydrogen bonding via the sulfonyl group .
  • Replacement with 4-chlorobenzenesulfonyl increases molecular weight and lipophilicity, which may affect membrane permeability.

N-Substituents: The oxolan-2-ylmethyl group in the target compound offers a balance of solubility (via the oxygen atom) and moderate steric bulk, contrasting with morpholinopropyl (higher basicity) and benzyl (greater hydrophobicity). Fluorinated N-substituents (e.g., ) improve metabolic stability but may reduce solubility compared to oxolane.

Biological Activity :

  • Analogs with fluorophenyl groups (e.g., ) are associated with enhanced binding to targets like tyrosine phosphatases or CRF receptors, as seen in compounds with similar sulfonamide motifs .
  • Morpholine-containing derivatives are often prioritized for oral bioavailability due to their solubility and pharmacokinetic profiles.

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